4,7-Dimethyl-5,6-dihydroxytryptamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97073-72-8 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4,7-dimethyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C12H16N2O2/c1-6-9-8(3-4-13)5-14-10(9)7(2)12(16)11(6)15/h5,14-16H,3-4,13H2,1-2H3 |
InChI Key |
ZPYZCLCQXCZFIP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CNC2=C(C(=C1O)O)C)CCN |
Canonical SMILES |
CC1=C2C(=CNC2=C(C(=C1O)O)C)CCN |
Other CAS No. |
97073-72-8 |
Synonyms |
4,7-diMe-5,6-DHT 4,7-dimethyl-5,6-dihydroxytryptamine |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development of 4,7 Dimethyl 5,6 Dihydroxytryptamine
Strategies for the Chemical Synthesis of 4,7-Dimethyl-5,6-dihydroxytryptamine
The chemical synthesis of this compound (designated as 16c in foundational research) was part of a rational design strategy to probe the neurotoxic mechanism of 5,6-DHT. nih.gov The overarching synthetic plan involved constructing the appropriately substituted indole (B1671886) nucleus first, followed by the introduction of the aminoethyl side chain to form the final tryptamine (B22526) structure. nih.gov
A key consideration in the synthesis was the choice of protecting groups for the phenolic hydroxyls. Initial attempts using methyl ethers proved problematic, as the 5,6-dimethoxy-4-methyltryptamine intermediate could not be satisfactorily O-demethylated to yield the desired dihydroxy product. Consequently, benzyl ethers were selected as the protecting groups of choice, despite complicating some intermediate steps. The general pathway began with a suitably substituted benzaldehyde, which was converted to the corresponding indole, and this indole was then transformed into the target tryptamine.
A critical step in the synthesis of this compound and its analogs is the construction of the core indole structure. The primary method employed for this transformation is the reductive cyclization of a substituted nitrostyrene derivative. nih.govnih.gov Specifically, the indole nucleus of this compound and its C-methylated analogs was constructed through the reductive cyclization of the corresponding 2,β-dinitrostyrenes. nih.gov
This powerful strategy is also utilized for halogenated derivatives. For instance, the synthesis of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines involves the reductive cyclization of 2-nitro-β-(dialkylamino)styrenes, which are prepared in situ from precursor 2-nitrotoluenes. nih.gov This method provides an efficient route to building the complex, substituted indole core required for these specialized research compounds.
Once the substituted indole nucleus is successfully synthesized, the characteristic aminoethyl side chain of the tryptamine is introduced. A classic and effective method for this alkylation is through a gramine intermediate. For the synthesis of this compound and its C-methylated cousins, the aminoethyl side chain was introduced via the corresponding gramine methiodides. nih.gov
This two-step process typically involves a Mannich reaction on the indole with formaldehyde and dimethylamine to form the gramine (indole-3-yl-methyl-dimethylamine). The gramine is then quaternized with methyl iodide to form the highly reactive gramine methiodide. This intermediate serves as an excellent electrophile for substitution with a cyanide anion, yielding an indole-3-acetonitrile. Subsequent reduction of the nitrile group furnishes the final aminoethyl side chain, completing the synthesis of the tryptamine. This sequence was also employed for halogenated analogs, where the protected indoles were converted to the final tryptamine products via their corresponding indole-3-acetonitriles. nih.gov
Synthesis and Characterization of C-Methylated Analogs of 5,6-Dihydroxytryptamine (B1219781)
To investigate the role of specific sites on the quinoid autoxidation products of 5,6-DHT in its neurotoxic action, a series of C-methylated analogs were rationally designed and synthesized: 4-Me-5,6-DHT (16a), 7-Me-5,6-DHT (16b), and 4,7-Me₂-5,6-DHT (16c). nih.gov The synthesis followed the general strategy of building the indole nucleus via reductive cyclization of 2,β-dinitrostyrenes, followed by side-chain introduction using the gramine methiodide method. nih.gov
These analogs were characterized by their redox properties and biological activity in neuroblastoma N-2a cells. nih.gov Redox data indicated that all three methylated analogs were more readily oxidized than the parent compound, 5,6-DHT. nih.gov Their biological profiles showed significant differences in both cytotoxic potency and affinity for the serotonin (B10506) uptake system. nih.gov The results established these compounds as valuable probes for understanding the molecular mechanism of 5,6-DHT's action. nih.gov
| Compound | Inhibitory Potency Order (DNA Synthesis) | Affinity for Serotonergic Uptake (IC₅₀, µM) |
|---|---|---|
| This compound (16c) | 1 (Most Potent) | 20 |
| 4-Methyl-5,6-dihydroxytryptamine (16a) | 2 | 23 |
| 5,6-Dihydroxytryptamine (5,6-DHT) | 3 | 4 |
| 7-Methyl-5,6-dihydroxytryptamine (16b) | 3 | 52 |
Development of Halogenated Dihydroxytryptamine Derivatives as Research Tools
To further refine the properties of 5,6-DHT as a research tool, halogenated derivatives were developed. Specifically, 4-fluoro-5,6-DHT, 7-fluoro-5,6-DHT, and 4,7-difluoro-5,6-DHT were synthesized. nih.gov The synthesis of these compounds also utilized the reductive cyclization of in situ prepared 2-nitro-β-(dialkylamino)styrenes to form the indole core. nih.gov
The introduction of fluorine atoms onto the indole ring imparted desirable changes to the molecule's chemical and biological properties. nih.gov The fluorine-substituted analogs displayed increased phenol (B47542) acidities and a decreased potential to undergo oxidation as determined by cyclic voltammetry. nih.gov Remarkably, these halogenated derivatives exhibited a significantly higher affinity for the serotonergic uptake system in N-2a cells compared to 5,6-DHT itself. nih.gov These enhanced properties make them potentially superior tools for studying the molecular mechanisms of 5,6-DHT's neurodegenerative actions. nih.gov
| Compound | Relative Affinity for Serotonin Uptake System (vs. 5,6-DHT) | Cytotoxicity (IC₅₀, µM for [³H]thymidine incorporation) |
|---|---|---|
| 4-Fluoro-5,6-dihydroxytryptamine | 32-fold higher | 117 |
| 7-Fluoro-5,6-dihydroxytryptamine | 23-fold higher | Not specified |
| 4,7-Difluoro-5,6-dihydroxytryptamine | 13-fold higher | 125 |
| 5,6-Dihydroxytryptamine | Baseline (1-fold) | 92 |
Preclinical Pharmacological Profile and Receptor Interactions of 4,7 Dimethyl 5,6 Dihydroxytryptamine
Interaction with Serotonergic Uptake Systems in Cellular Models
In differentiated neuroblastoma N-2a cells, 4,7-Dimethyl-5,6-dihydroxytryptamine has been shown to inhibit the uptake of radiolabeled serotonin (B10506) ([3H]-5-HT). This interaction with the serotonergic uptake system is a key aspect of its pharmacological profile. The potency of this inhibition is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific [3H]-5-HT uptake. For this compound, the IC50 value for the inhibition of serotonergic uptake was determined to be 20 µM nih.gov.
Comparative Receptor Binding Affinities of Dihydroxytryptamine Analogs
The affinity of this compound for the serotonergic uptake system has been compared with that of its parent compound, 5,6-dihydroxytryptamine (B1219781) (5,6-DHT), and other methylated analogs. These comparisons, conducted in differentiated neuroblastoma N-2a cells, reveal structure-activity relationships related to methylation of the indole (B1671886) nucleus.
5,6-DHT itself displays the highest affinity for the serotonin uptake system among the tested compounds, with an IC50 value of 4 µM nih.gov. The introduction of methyl groups at the C-4 and C-7 positions, as in this compound, results in a five-fold decrease in affinity, with an IC50 of 20 µM nih.gov. Other analogs, such as 4-methyl-5,6-dihydroxytryptamine and 7-methyl-5,6-dihydroxytryptamine, also exhibit lower affinities for the serotonergic uptake system compared to 5,6-DHT, with IC50 values of 23 µM and 52 µM, respectively nih.gov.
| Compound | IC50 for Inhibition of [3H]-5-HT Uptake (µM) |
| 5,6-Dihydroxytryptamine (5,6-DHT) | 4 |
| This compound | 20 |
| 4-Methyl-5,6-dihydroxytryptamine | 23 |
| 7-Methyl-5,6-dihydroxytryptamine | 52 |
Modulation of Neurotransmitter Systems in Preclinical Research Contexts
The biological activity of this compound has been assessed in preclinical models, specifically in differentiated neuroblastoma N-2a cells, by measuring its effect on DNA synthesis. The inhibition of [3H]thymidine incorporation into DNA serves as an indicator of its cytotoxic potential, which is believed to be mediated by the electrophilic quinoid autoxidation products that can alkylate biological nucleophiles nih.gov.
In these cellular models, this compound was found to be a significantly more potent inhibitor of DNA synthesis than 5,6-DHT nih.gov. The order of inhibitory potency was determined to be this compound > 4-Methyl-5,6-dihydroxytryptamine > 5,6-dihydroxytryptamine ≈ 7-Methyl-5,6-dihydroxytryptamine nih.gov. This suggests that the dimethylated analog has a greater potential to disrupt cellular processes, which is a key aspect of its neurotoxic profile. Redox data also indicated that this compound and its methylated analogs are more readily oxidized compared to 5,6-DHT, which may contribute to their biological activity nih.gov.
Molecular and Cellular Mechanisms of Action of 4,7 Dimethyl 5,6 Dihydroxytryptamine
Role of Electrophilic Quinoid Autoxidation Products in Biological Nucleophile Alkylation
A significant mechanism underlying the neurodegenerative action of tryptamine (B22526) neurotoxins, such as the parent compound 5,6-dihydroxytryptamine (B1219781) (5,6-DHT), is believed to be the alkylation of biological nucleophiles by their electrophilic quinoid autoxidation products. nih.gov In the case of 4,7-Dimethyl-5,6-dihydroxytryptamine, it was synthesized as a tool to investigate the relative importance of different sites on these autoxidation products for alkylation. nih.gov The methylation at the 4 and 7 positions of the indole (B1671886) nucleus was a rational design strategy to probe these molecular interactions. nih.gov The prevailing hypothesis suggests that the neurotoxicity of these compounds stems from the covalent binding of their oxidation products to essential cellular macromolecules. nih.gov
Redox Chemistry and Oxidation Potential in Biological Systems
The redox properties of this compound are a key determinant of its biological activity. nih.gov Studies involving electrochemical analysis have demonstrated that this compound, along with its 4-methyl and 7-methyl analogues, are more readily oxidized than their parent compound, 5,6-DHT. nih.gov This lower oxidation potential facilitates the formation of reactive quinoid species. The process of autoxidation is central to the bioactivity of these compounds. For the related compound 5,6-DHT, autoxidation in aqueous solutions at physiological pH is initiated by the direct oxidation of the indolamine by molecular oxygen, leading to the formation of the corresponding o-quinone and hydrogen peroxide. nih.gov This initial step triggers a cascade of reactions, including the formation of dimers and eventually a melanin-like polymer. nih.gov It is plausible that this compound follows a similar autoxidation pathway, a process that is likely accelerated given its lower oxidation potential. nih.gov
Cellular Responses and Inhibition of Macromolecular Synthesis in Cultured Neuroblastoma Cells
The biological activity of this compound has been assessed in cultured, differentiated neuroblastoma N-2a cells. nih.gov A key measure of its cytotoxic effect is the inhibition of macromolecular synthesis, specifically the incorporation of [3H]thymidine into DNA. nih.gov In these studies, this compound demonstrated a significantly higher inhibitory potency compared to its parent compound, 5,6-DHT, and its mono-methylated analogs. nih.gov
The order of inhibitory potency was determined as: this compound >> 4-Methyl-5,6-dihydroxytryptamine > 5,6-dihydroxytryptamine ≈ 7-Methyl-5,6-dihydroxytryptamine. nih.gov This indicates that the dimethylated compound is a potent inhibitor of DNA synthesis in this cell line. nih.gov
Inhibitory Potency on DNA Synthesis in Neuroblastoma N-2a Cells
| Compound | Relative Inhibitory Potency |
|---|---|
| This compound | Very High |
| 4-Methyl-5,6-dihydroxytryptamine | High |
| 5,6-dihydroxytryptamine | Moderate |
This table illustrates the relative inhibitory potency on the incorporation of [3H]thymidine into DNA in cultured neuroblastoma N-2a cells.
Hypothesized Mechanisms of Selective Neuronal Uptake and Intracellular Events
For neurotoxins to exert a selective effect on specific neuron populations, they must be recognized and transported into the target cells. In the case of serotonergic neurotoxins, this is often mediated by the serotonin (B10506) transporter (SERT). The affinity of this compound for the serotonergic uptake system was evaluated by measuring its ability to inhibit the uptake of [3H]-5-HT (serotonin) in neuroblastoma cells. nih.gov
The results showed that while this compound does have an affinity for the serotonin uptake system, it is lower than that of the parent compound, 5,6-DHT. nih.gov The IC50 values, which represent the concentration required to inhibit 50% of [3H]-5-HT uptake, provide a quantitative measure of this affinity. nih.gov
Affinity for the Serotonergic Uptake System in Neuroblastoma Cells
| Compound | IC50 (µM) for Inhibition of [3H]-5-HT Uptake |
|---|---|
| 5,6-dihydroxytryptamine | 4 |
| This compound | 20 |
| 4-Methyl-5,6-dihydroxytryptamine | 23 |
This table shows the IC50 values for the inhibition of [3H]-5-HT uptake, with a lower value indicating a higher affinity for the serotonin transporter.
Neurobiological Investigations and Utility As a Research Tool
Application of 4,7-Dimethyl-5,6-dihydroxytryptamine as a Chemical Lesioning Agent in Experimental Neurobiology
The primary application of this compound in experimental neurobiology stems from its design as a selective serotonergic neurotoxin. It is an analogue of 5,6-dihydroxytryptamine (B1219781) (5,6-DHT), a well-established compound used to create lesions in serotonin-producing neurons. The neurotoxic actions of these compounds are believed to be mediated by their uptake into serotonergic neurons via the serotonin (B10506) transporter (SERT). Once inside the neuron, they undergo auto-oxidation to form reactive quinone species, which then lead to oxidative stress and ultimately cell death.
In an effort to refine the molecular understanding of 5,6-DHT's neurodegenerative action, this compound was rationally designed and synthesized. The introduction of methyl groups at the C4 and C7 positions of the indole (B1671886) nucleus was intended to probe the importance of various sites on the molecule for its biological activity.
Initial in-vitro studies on differentiated neuroblastoma N-2a cells, a common model for neuronal research, demonstrated the potent biological activity of this compound. When measuring the inhibition of [3H]thymidine incorporation into DNA, a marker of cytotoxicity, this compound was found to be significantly more potent than its parent compound, 5,6-DHT. However, its affinity for the serotonin transporter was lower than that of 5,6-DHT. These findings suggest that while it is a potent toxin, its selectivity for serotonergic neurons in a complex in-vivo environment might differ from that of 5,6-DHT.
The utility of such compounds lies in their ability to create animal models with depleted central nervous system serotonin. These models are crucial for investigating the role of serotonin in various physiological processes and behaviors. While detailed in-vivo lesioning studies specifically using this compound are not extensively documented in the available literature, the principles of its application are based on the large body of research conducted with 5,6-DHT and the closely related 5,7-dihydroxytryptamine (B1205766) (5,7-DHT). These studies have shown that intracerebroventricular or direct intracerebral injections of these neurotoxins can produce long-lasting depletion of serotonin in various brain regions.
Analysis of Induced Alterations in Serotonergic and Noradrenergic Pathways in Animal Models for Research Purposes
The administration of dihydroxytryptamine neurotoxins to animal models induces significant and often long-lasting alterations in monoaminergic pathways. While the primary target is the serotonergic system, effects on noradrenergic pathways are also a critical consideration.
Serotonergic Pathways: The hallmark of these neurotoxins is the degeneration of serotonergic nerve terminals and, at higher concentrations, the neuronal cell bodies in the raphe nuclei. This leads to a profound and sustained depletion of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions. The extent of the depletion can be quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection. For instance, studies with 5,6-DHT and 5,7-DHT have demonstrated significant reductions in 5-HT levels in the hippocampus, cortex, and spinal cord.
Noradrenergic Pathways: A significant challenge in the use of these neurotoxins is their lack of perfect selectivity. At certain concentrations, both 5,6-DHT and 5,7-DHT can also damage noradrenergic neurons. This is due to their uptake by the norepinephrine (B1679862) transporter (NET). This cross-reactivity can lead to a depletion of norepinephrine, which can confound the interpretation of experimental results. To circumvent this issue, researchers often co-administer a norepinephrine reuptake inhibitor, such as desipramine (B1205290), which protects noradrenergic neurons from the neurotoxin's effects, thereby enhancing the selectivity for the serotonergic system.
The in-vitro data for this compound, showing a lower affinity for the serotonin transporter compared to 5,6-DHT, suggests that its effects on both serotonergic and noradrenergic pathways in vivo would be dose-dependent and might require careful characterization to distinguish its specific actions.
| Compound | Primary Target Pathway | Secondary Target Pathway | Method to Enhance Selectivity |
| 5,6-Dihydroxytryptamine | Serotonergic | Noradrenergic (at higher doses) | Co-administration of a norepinephrine reuptake inhibitor (e.g., desipramine) |
| 5,7-Dihydroxytryptamine | Serotonergic | Noradrenergic | Co-administration of a norepinephrine reuptake inhibitor (e.g., desipramine) |
| This compound | Serotonergic (in vitro) | Presumed Noradrenergic | Presumed co-administration of a norepinephrine reuptake inhibitor |
Neurochemical Effects in Specific Brain Regions of Animal Models
The neurochemical consequences of dihydroxytryptamine-induced lesions are region-specific, reflecting the anatomical distribution of serotonergic and noradrenergic projections. Following administration of compounds like 5,6-DHT or 5,7-DHT, researchers have observed distinct patterns of neurotransmitter depletion.
For example, intracerebroventricular injection of 5,7-DHT in rats pretreated with desipramine leads to a marked decrease in 5-HT concentrations in the hippocampus, cerebral cortex, and striatum. The hippocampus, a region densely innervated by serotonergic neurons and crucial for learning and memory, is often a key area of investigation. Studies have shown that local injections into specific brain regions can produce more localized depletions, allowing for a more precise investigation of the function of serotonergic inputs to that area.
| Brain Region | Typical Neurochemical Change after 5,6/5,7-DHT Lesioning | Functional Relevance |
| Hippocampus | Significant decrease in 5-HT and 5-HIAA | Learning, memory, mood regulation |
| Cerebral Cortex | Widespread reduction of 5-HT and 5-HIAA | Cognition, sensory processing, executive function |
| Striatum | Depletion of 5-HT | Motor control, reward, habit formation |
| Hypothalamus | Reduction in 5-HT levels | Regulation of appetite, sleep, and endocrine function |
| Spinal Cord | Decrease in 5-HT | Pain modulation, motor function |
Behavioral Correlates in Animal Models as an Index of Altered Neurotransmitter Function
The neurochemical changes induced by serotonergic neurotoxins are accompanied by a range of behavioral alterations in animal models. These behavioral changes serve as a crucial index of the functional consequences of altered neurotransmitter systems.
Animals treated with 5,6-DHT or 5,7-DHT have been reported to exhibit a variety of behavioral phenotypes, including:
Altered Locomotor Activity: Depending on the specific lesion and the testing paradigm, animals may show either hyperactivity or hypoactivity.
Changes in Anxiety-like Behaviors: The role of serotonin in anxiety is complex, and lesion studies have yielded mixed results, with some studies reporting anxiolytic-like effects and others anxiogenic-like effects.
Disrupted Sleep Patterns: Given the critical role of serotonin in the sleep-wake cycle, lesions of the serotonergic system can lead to significant changes in sleep architecture.
Alterations in Feeding and Body Weight: Serotonin is a key regulator of appetite, and its depletion can lead to changes in food intake and body weight regulation.
Modified Responses to Pharmacological Challenges: Animals with serotonergic lesions often show altered behavioral responses to drugs that act on the serotonin system, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin receptor agonists.
These behavioral assessments are essential for understanding the functional role of serotonin in the brain and for validating the effects of the chemical lesion. While no specific behavioral studies using this compound are prominently featured in the searched literature, it is anticipated that its use would elicit a profile of behavioral changes consistent with serotonin depletion, with the specific nature and magnitude of these changes being dependent on the extent and location of the neuronal lesion it produces.
Structure Activity Relationships Sar of 4,7 Dimethyl 5,6 Dihydroxytryptamine and Its Derivatives
Impact of Methylation on Biological Activity and Serotonergic Uptake Inhibition
The methylation of the 5,6-dihydroxytryptamine (B1219781) scaffold at the 4- and 7-positions has a profound impact on its biological activity and its ability to inhibit serotonergic uptake. A key study in this area involved the synthesis and evaluation of 4-methyl-5,6-dihydroxytryptamine, 7-methyl-5,6-dihydroxytryptamine, and 4,7-dimethyl-5,6-dihydroxytryptamine. nih.gov
These methylated analogs were found to be more readily oxidized compared to the parent compound, 5,6-DHT. nih.gov This increased susceptibility to oxidation is a critical factor in their neurotoxic mechanism, which is believed to involve the formation of electrophilic quinoid autoxidation products that can alkylate biological nucleophiles. nih.gov
The biological activity of these compounds was assessed in differentiated neuroblastoma N-2a cells. The inhibitory potency, measured by the inhibition of [3H]thymidine incorporation into DNA, revealed a clear structure-activity relationship. This compound exhibited the highest inhibitory potency, being significantly more potent than 4-methyl-5,6-dihydroxytryptamine. Both of these were more potent than 5,6-DHT and 7-methyl-5,6-dihydroxytryptamine, which had roughly equal potency. nih.gov
Interestingly, while methylation at the 4- and 7-positions enhanced cytotoxic potency, it diminished the affinity for the serotonergic uptake system. The affinity, expressed as IC50 values for the inhibition of [3H]-5-HT uptake, showed that the parent compound, 5,6-DHT, had the highest affinity. The order of decreasing affinity was 5,6-DHT, followed by this compound, 4-methyl-5,6-dihydroxytryptamine, and finally 7-methyl-5,6-dihydroxytryptamine, which had the lowest affinity for the serotonin (B10506) transporter. nih.gov
Table 1: Impact of Methylation on Biological Activity and Serotonergic Uptake Inhibition
| Compound | Inhibitory Potency Order (DNA Synthesis Inhibition) | Affinity for Serotonergic Uptake (IC50, µM) |
|---|---|---|
| This compound | 1 (Highest) | 20 |
| 4-Methyl-5,6-dihydroxytryptamine | 2 | 23 |
| 5,6-Dihydroxytryptamine | 3 | 4 |
Influence of Halogenation (e.g., Fluorine Substitution) on Pharmacological Properties
The introduction of halogen atoms, particularly fluorine, into the 5,6-dihydroxytryptamine structure significantly alters its pharmacological properties. A study on fluorinated analogs of 5,6-DHT, specifically 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines, has shed light on these effects. nih.gov
Fluorine substitution was found to increase the phenol (B47542) acidities of the compounds and decrease their inherent potential to undergo oxidation, as determined by cyclic voltammetry. nih.gov This is in contrast to methylation, which increases the ease of oxidation.
Despite the reduced tendency for oxidation, fluorine substitution did not have a significant negative impact on the cytotoxic potential of these analogs. The IC50 values for the inhibition of [3H]thymidine incorporation into the DNA of neuroblastoma N-2a cells were comparable to that of the parent compound, 5,6-DHT. nih.gov
A surprising and significant finding was the dramatically increased affinity of the fluorinated analogs for the serotonergic uptake system. 4-Fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamine exhibited 32-fold, 23-fold, and 13-fold higher affinities, respectively, for the serotonin transporter compared to 5,6-DHT. nih.gov This enhanced affinity makes these fluorinated derivatives highly potent inhibitors of serotonin uptake.
Table 2: Influence of Fluorine Substitution on Cytotoxicity and Serotonergic Uptake Affinity
| Compound | Cytotoxicity (IC50, µM for DNA Synthesis Inhibition) | Fold Increase in Affinity for Serotonergic Uptake (vs. 5,6-DHT) |
|---|---|---|
| 4-Fluoro-5,6-dihydroxytryptamine | 117 | 32 |
| 7-Fluoro-5,6-dihydroxytryptamine | Not explicitly stated, but comparable | 23 |
| 4,7-Difluoro-5,6-dihydroxytryptamine | 125 | 13 |
Rational Design of Analogs for Mechanistic Elucidation and Probe Development
The synthesis of both methylated and halogenated derivatives of 5,6-dihydroxytryptamine serves as a prime example of the rational design of chemical probes to elucidate molecular mechanisms. The methylated analogs, including this compound, were specifically designed to determine the relative importance of different sites on the autoxidation products of 5,6-DHT for alkylation of biological molecules. nih.gov The results from these rationally designed compounds confirmed their suitability as probes for investigating the molecular mechanism of action of 5,6-DHT. nih.gov
Similarly, the fluorinated derivatives were developed to create tools with desirable chemical and biological properties for studying the neurodegenerative action of 5,6-DHT. nih.gov The combination of high affinity for the serotonin transporter and retained cytotoxicity makes these fluorinated analogs valuable for probing the intricacies of serotonergic neurotoxicity. nih.gov The development of such analogs is crucial for advancing our understanding of the structure-function relationships that govern the activity of neurotoxic tryptamines.
Advanced Analytical Methodologies for Research on 4,7 Dimethyl 5,6 Dihydroxytryptamine
Electrochemical Methods for Compound Characterization and Redox Studies (e.g., Cyclic Voltammetry)
Electrochemical methods are invaluable for characterizing the redox properties of neurotoxic tryptamines like 4,7-Dimethyl-5,6-dihydroxytryptamine. The neurotoxic activity of many dihydroxytryptamines is believed to be linked to their autoxidation and the formation of reactive quinoid species. Cyclic voltammetry is a primary technique used to investigate these oxidation-reduction processes.
In a study designed to understand the molecular mechanism of action of 5,6-dihydroxytryptamine (B1219781) (5,6-DHT), researchers synthesized several methylated analogs, including this compound. nih.gov The redox data from this research indicated that all the C-methylated analogs, including the 4,7-dimethyl derivative, are more readily oxidized than the parent compound, 5,6-DHT. nih.gov This increased ease of oxidation is a critical finding, as it suggests a higher potential for the formation of electrophilic quinoid autoxidation products, which are implicated in the alkylation of biological nucleophiles and subsequent neurotoxicity. nih.gov
The electrochemical behavior of similar compounds, such as 5-hydroxytryptamine (5-HT), has been studied in detail using fast-scan cyclic voltammetry. nih.gov These studies reveal that indoleamines undergo oxidation, which can lead to the formation of products that may polymerize and coat the electrode surface. nih.gov When studying this compound, it is crucial to consider that its oxidation products may also exhibit such properties, potentially complicating analysis but also providing insights into its reactivity. The use of modified electrodes, for instance with a Nafion® film, has been shown to improve the stability and sensitivity of measurements for related compounds like 5-HT by preventing fouling from metabolites. nih.gov
Table 1: Comparative Redox Properties of 5,6-Dihydroxytryptamine and its Analogs
| Compound | Relative Ease of Oxidation |
| 5,6-Dihydroxytryptamine (5,6-DHT) | Baseline |
| 4-Methyl-5,6-dihydroxytryptamine | More readily oxidized than 5,6-DHT |
| 7-Methyl-5,6-dihydroxytryptamine | More readily oxidized than 5,6-DHT |
| This compound | More readily oxidized than 5,6-DHT |
This table is based on findings from a comparative study. nih.gov
Chromatographic Techniques for Separation and Quantification of Analogs and Metabolites in Research Studies
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as in vitro metabolism studies or in the analysis of synthetic reaction products. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly well-suited for the analysis of tryptamine (B22526) derivatives.
HPLC, often coupled with a diode-array detector (DAD) or a mass spectrometer (MS), is a powerful tool for tryptamine analysis. proquest.comjapsonline.com For polar compounds like tryptamine analogs, reversed-phase (RP) columns, such as C18 or biphenyl, are commonly used. proquest.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation. proquest.com The addition of a mass detector (LC-MS) provides enhanced identification capabilities, which is crucial when dealing with novel or uncharacterized substances. proquest.com In research involving the metabolites of this compound, a sensitive LC-MS/MS method would likely be developed to achieve low limits of quantification, potentially in the nanogram per milliliter range. researchgate.net
HPTLC offers a complementary approach for the separation of tryptamines. proquest.com It is a robust and cost-effective method that allows for the simultaneous analysis of multiple samples. Different mobile phase systems can be tested to achieve optimal separation of closely related structural isomers and analogs. proquest.com
Table 2: Representative HPLC Parameters for Tryptamine Analysis
| Parameter | Condition |
| Column | Raptor® Biphenyl (5 µm, 100 mm x 3 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in 2:1 acetonitrile:methanol |
| Gradient | From 10% B to 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Detection | Photodiode Array (PDA) |
This table represents typical starting conditions for the HPLC analysis of tryptamines, which would be optimized for the specific analysis of this compound. proquest.com
Spectroscopic Approaches in Structural Elucidation for Research Applications
Spectroscopic methods are fundamental for the definitive structural elucidation of newly synthesized compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.
NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, 1H NMR would show characteristic signals for the aromatic protons on the indole (B1671886) ring, the ethylamine (B1201723) side chain protons, and the two methyl groups. The positions of the methyl groups at C-4 and C-7 would be confirmed by the splitting patterns and correlations observed in 2D NMR experiments, such as COSY and HMBC. 13C NMR provides the number of unique carbon atoms and their chemical environment.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. shulginresearch.net The fragmentation pattern in MS/MS experiments can help to confirm the structure by showing characteristic losses, such as the loss of the side chain. The analytical characterization of other substituted tryptamines has shown the utility of combining NMR, GC-MS, and LC-MS/MS for unambiguous identification. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| 1H NMR | Signals for aromatic protons, ethylamine side chain (CH2CH2NH2), two methyl (CH3) groups, and hydroxyl (OH) groups. |
| 13C NMR | Resonances for all carbon atoms in the molecule, including the indole ring, side chain, and methyl groups. |
| HRMS | Exact mass corresponding to the molecular formula C12H16N2O2. |
| MS/MS | Fragmentation pattern showing characteristic losses of the ethylamine side chain. |
This table is a prediction based on the known structure and general spectroscopic principles of similar tryptamine compounds. nih.govshulginresearch.netnih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Remaining Unidentified Molecular Targets and Pathways
The primary mechanism of action for 5,6-DHT is believed to involve the alkylation of biological nucleophiles via its electrophilic quinoid autoxidation products. nih.gov The analog 4,7-dimethyl-5,6-dihydroxytryptamine was designed to probe this mechanism. nih.gov Initial biological evaluations in differentiated neuroblastoma N-2a cells revealed that this compound has a significantly greater inhibitory potency on DNA synthesis, as measured by the incorporation of [3H]thymidine, compared to its parent compound, 5,6-DHT. nih.gov Conversely, it shows a lower affinity for the serotonergic uptake system. nih.gov
These findings suggest that while the serotonin (B10506) transporter (SERT) is a target, other molecular pathways are critically involved in its biological activity, particularly its potent inhibition of DNA synthesis. nih.gov Future research should aim to identify these additional molecular targets. Advanced proteomic and metabolomic approaches could be employed on cells treated with this compound to identify proteins and metabolites that are differentially expressed or modified. This could reveal novel signaling cascades or metabolic pathways disrupted by the compound, providing a more complete picture of its mechanism of action beyond general alkylation. nih.gov Understanding these pathways is crucial for clarifying why the dimethylated analog exhibits a different activity profile from 5,6-DHT. nih.gov
Development of Novel Analogs as Refined Probes for Neurobiological Research
The synthesis and study of this compound established that C-methylated analogs of 5,6-DHT are valuable probes for dissecting its molecular actions. nih.gov This principle can be extended to develop a new generation of analogs with even more refined properties for neurobiological research. Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and can be applied here to explore how different substitutions on the tryptamine (B22526) core affect target specificity and activity. gu.se
Future work could involve synthesizing analogs with varied substitutions at the 4 and 7 positions, or elsewhere on the indole (B1671886) nucleus, to systematically map the pharmacophore. For example, creating a series of analogs with different alkyl or electron-withdrawing/donating groups could fine-tune the compound's redox potential and steric interactions with its targets. nih.gov The goal would be to develop highly selective ligands that can distinguish between different serotonin receptor subtypes or isolate specific downstream signaling pathways. gu.seacs.org These novel compounds could serve as powerful research tools to investigate the roles of specific serotonergic pathways in both normal brain function and in models of psychiatric disorders. nih.gov
| Compound | Inhibition of [3H]Thymidine Incorporation into DNA | Affinity for Serotonergic Uptake (IC50 in µM) |
|---|---|---|
| 5,6-Dihydroxytryptamine (B1219781) (5,6-DHT) | Active | 4 |
| 4-Methyl-5,6-dihydroxytryptamine | More potent than 5,6-DHT | 23 |
| 7-Methyl-5,6-dihydroxytryptamine | Approximately equal to 5,6-DHT | 52 |
| This compound | Much more potent than 5,6-DHT | 20 |
Data sourced from Lin et al. (1988). nih.gov
Advanced Computational Modeling and Molecular Docking Studies of Receptor Interactions
To date, specific computational studies on this compound are lacking, representing a significant opportunity for future research. Computational tools are essential for predicting and understanding ligand-receptor interactions at an atomic level. ijzi.netfrontiersin.org Techniques like molecular docking and molecular dynamics (MD) simulations could provide profound insights into how this compound interacts with its known and potential targets, such as the serotonin transporter and various serotonin receptor subtypes. nih.govabap.co.in
Future studies should focus on building high-resolution 3D models of relevant targets like SERT and 5-HT receptors. nih.govresearchgate.net Docking simulations can then be performed to predict the binding pose and affinity of this compound within the active sites of these proteins. ijzi.netejournals.ca These simulations can help identify key amino acid residues responsible for binding, explaining the observed differences in affinity between the dimethylated analog and 5,6-DHT. researchgate.net Furthermore, MD simulations can model the dynamic behavior of the ligand-receptor complex over time, offering a deeper understanding of binding stability and the conformational changes induced upon binding. nih.gov Such computational approaches can guide the rational design of the novel analogs discussed in the previous section. frontiersin.org
Application of Emerging Methodologies in In Vitro and In Vivo Preclinical Studies
Preclinical studies are fundamental for characterizing the biological effects of a compound. news-medical.net The initial characterization of this compound was performed using in vitro cultures of neuroblastoma cells. nih.gov While informative, future research should leverage more advanced preclinical models to build a more comprehensive profile.
Emerging in vitro methodologies, such as 3D organoid cultures or "brain-on-a-chip" systems, could offer a more physiologically relevant environment than traditional 2D cell cultures. These models can better replicate the complex cellular interactions within the brain, providing more accurate predictions of a compound's effects. nih.gov Advanced in vitro assays can also be used to profile metabolic pathways, identify potential metabolites, and investigate mechanisms of enzyme induction or inhibition. bioivt.com
No in vivo studies have been specifically reported for this compound. Future research should involve administering the compound to animal models to study its effects on brain neurochemistry and behavior. bioduro.com Studies in rodents could confirm whether the high in vitro potency translates to an in vivo setting and could help delineate its effects on serotonergic, dopaminergic, and other neurotransmitter systems. nih.gov The use of advanced techniques such as in vivo microdialysis coupled with modern analytical methods could provide real-time measurement of neurotransmitter levels in specific brain regions following administration of the compound. bioduro.com
Q & A
What experimental approaches are used to synthesize 4,7-dimethyl-5,6-dihydroxytryptamine (16c) and assess its redox properties?
Basic Research Focus
The synthesis of 16c involves reductive cyclization of 2,β-dinitrostyrenes followed by introduction of the aminoethyl side chain via gramine methiodides. Redox properties are evaluated using cyclic voltammetry to determine oxidation potentials, revealing that methyl substituents at positions 4 and 7 enhance oxidation rates compared to 5,6-DHT. These modifications increase electrophilic quinoid formation, critical for alkylating biological nucleophiles .
Methodological Insight
Researchers should confirm purity via HPLC and validate redox data using polarographic oxygen electrode techniques (e.g., measuring spontaneous oxidation rates in pH 7.2 buffer). Comparative analysis with unmethylated analogs (e.g., 5,6-DHT) is essential to quantify substituent effects on autoxidation kinetics .
How does this compound (16c) compare to 5,6-DHT in selective neurotoxicity?
Basic Research Focus
In differentiated N-2a neuroblastoma cells, 16c exhibits higher inhibitory potency (IC₅₀ ≈ 20 µM for [³H]-5-HT uptake inhibition) than 5,6-DHT (IC₅₀ ≈ 4 µM), suggesting reduced affinity for serotonin transporters but enhanced cytotoxicity. This paradox arises from its rapid oxidation to reactive quinones, which alkylate intracellular targets, disrupting DNA synthesis (measured via [³H]-thymidine incorporation) .
Advanced Research Consideration
Contradictions in IC₅₀ values across studies may stem from assay conditions (e.g., cell type, incubation time). To resolve discrepancies, standardize uptake assays using synaptosomal preparations or transfected HEK cells expressing human SERT .
What role does mitochondrial respiration play in the oxidative degradation of this compound?
Advanced Research Focus
Polarographic studies show that rat liver mitochondria accelerate 5,6-DHT oxidation via electron transfer beyond complex III, generating H₂O₂ and quinoidal products. For 16c, mitochondrial promotion likely follows similar pathways, but methyl groups may alter interaction kinetics with cytochrome c oxidase. Cyanide inhibition and thermal denaturation experiments confirm mitochondrial involvement .
Methodological Recommendation
Use oxygen-sensitive electrodes to quantify mitochondrial oxygen consumption rates. Compare 16c’s oxidation kinetics with 5,7-DHT (33.4 nmol O₂/min vs. 2.7 nmol O₂/min for 5,6-DHT) to assess substituent effects on electron transfer efficiency. Pair with fluorescence assays to detect H₂O₂ and superoxide dismutase-sensitive radicals .
How can researchers model the neurotoxic effects of this compound in vivo?
Advanced Research Design
Intracerebroventricular injection in rodents (e.g., 50 µg in rats) induces selective serotonergic neuron depletion, measured via HPLC-fluorometric detection of 5-HT and 5-HIAA. However, methylated analogs like 16c may exhibit reduced ventricular diffusion due to increased hydrophobicity. Optimize dosing and delivery routes (e.g., microinjection pumps) to target specific brain regions while avoiding catecholaminergic toxicity observed at higher doses .
Data Interpretation
Contradictory fluorescence methods (e.g., o-phthalaldehyde vs. native fluorescence) may overestimate 5-HT depletion. Validate results using LC-MS/MS and immunohistochemical staining for serotonin transporters (SERT) to distinguish neuronal loss from transient transmitter depletion .
What strategies mitigate oxidative artifacts in studies of this compound?
Methodological Guidance
Autoxidation during experiments can confound results. Add antioxidants (e.g., 1 mM glutathione or 0.1% ascorbate) to buffers to stabilize 16c. Use anaerobic chambers for handling and storage. Monitor quinoid formation via UV-Vis spectroscopy (λmax ≈ 480 nm for oxidized products) .
Advanced Technique
Employ pulse radiolysis to characterize short-lived semiquinone intermediates. Pair with computational modeling (DFT calculations) to predict reactive sites for alkylation, guiding mutagenesis studies on putative protein targets .
How does 4,7-dimethyl substitution influence the molecular mechanism of 5,6-DHT neurotoxicity?
Structure-Activity Relationship
Methyl groups at positions 4 and 7 sterically hinder nucleophilic attack at the indole ring but enhance quinoid stability, prolonging alkylation of cysteine residues in critical proteins (e.g., VMAT2 or mitochondrial complexes). This explains 16c’s higher cytotoxicity despite lower SERT affinity .
Advanced Analysis
Use X-ray crystallography or cryo-EM to map 16c’s interactions with VMAT2. Compare with 5,6-DHT to identify methyl-specific binding motifs. Validate via site-directed mutagenesis of nucleophilic residues (e.g., Cys-439 in VMAT2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
